
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the 4-position of the naphthalene ring and a prop-2-enoate ester group attached to the methyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromonaphthalen-1-yl)methyl prop-2-enoate typically involves the esterification of (4-Bromonaphthalen-1-yl)methanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor equipped with a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product. The crude product is then purified using techniques such as distillation or recrystallization to obtain the final compound.
化学反応の分析
Types of Reactions
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The prop-2-enoate group can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or primary amines are commonly used under basic conditions.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products such as (4-Hydroxynaphthalen-1-yl)methyl prop-2-enoate or (4-Aminonaphthalen-1-yl)methyl prop-2-enoate.
Addition Reactions: Products such as (4-Bromonaphthalen-1-yl)methyl 3-hydroxypropanoate.
Oxidation Reactions: Products such as (4-Bromonaphthalen-1-yl)methyl 2-oxoacetate.
科学的研究の応用
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It is used in the study of biological processes and interactions due to its ability to interact with biomolecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
作用機序
The mechanism of action of (4-Bromonaphthalen-1-yl)methyl prop-2-enoate involves its interaction with specific molecular targets. The bromine atom in the naphthalene ring can form halogen bonds with electron-rich sites in biomolecules, while the prop-2-enoate group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (4-Chloronaphthalen-1-yl)methyl prop-2-enoate
- (4-Fluoronaphthalen-1-yl)methyl prop-2-enoate
- (4-Iodonaphthalen-1-yl)methyl prop-2-enoate
Uniqueness
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and material science.
特性
CAS番号 |
918797-78-1 |
|---|---|
分子式 |
C14H11BrO2 |
分子量 |
291.14 g/mol |
IUPAC名 |
(4-bromonaphthalen-1-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C14H11BrO2/c1-2-14(16)17-9-10-7-8-13(15)12-6-4-3-5-11(10)12/h2-8H,1,9H2 |
InChIキー |
IZQMOLNXOPXHQV-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCC1=CC=C(C2=CC=CC=C12)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



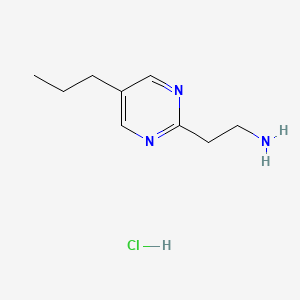
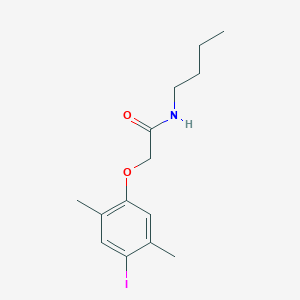
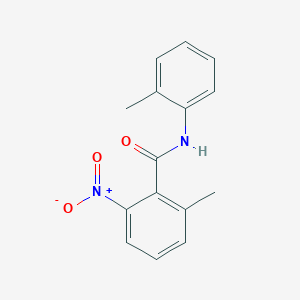
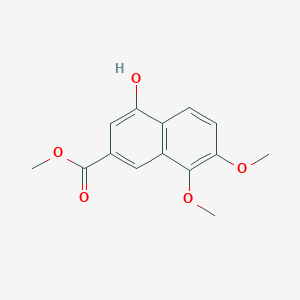
![6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate](/img/structure/B12633718.png)

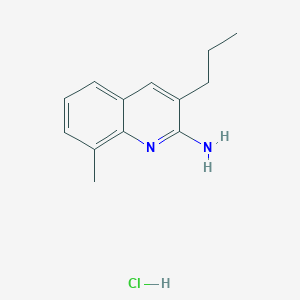



![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)


